(E)-3-phenyl-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one
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Overview
Description
(E)-3-phenyl-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of chalcones. Chalcones are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound features a unique structure with a phenyl group, a thiophene ring, and a thiazepane ring, making it an interesting subject for chemical and pharmacological research.
Mechanism of Action
Target of Action
The primary targets of this compound are COX-1 enzyme and TRPA1 channel . COX-1 is an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. The TRPA1 channel is a member of the transient receptor potential channel family and is involved in the sensation of pain.
Mode of Action
The compound interacts with its targets by binding to their active sites. Molecular docking simulations indicate that the compound has a higher affinity for the COX-1 enzyme and makes 4 interactions with the TRPA1 channel . This binding inhibits the activity of these targets, leading to a reduction in the production of prostaglandins and a decrease in pain sensation.
Biochemical Pathways
The compound affects the prostaglandin synthesis pathway by inhibiting the COX-1 enzyme . This leads to a decrease in the production of prostaglandins, which are involved in inflammation and pain. The compound also affects the pain sensation pathway by interacting with the TRPA1 channel , leading to a decrease in pain sensation.
Pharmacokinetics
The compound has good pharmacokinetic properties as assessed by ADMET . ADMET stands for Absorption, Distribution, Metabolism, Excretion, and Toxicity. These properties determine the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The compound has been shown to have antinociceptive (pain-relieving), anti-inflammatory, and hypoglycemic effects . It reduces nociceptive behavior, reverses post-treatment-induced acute and chronic hyperglycemia, and reduces carrageenan-induced abdominal edema in zebrafish . It also shows an inhibitory effect on NO production in J774A.1 cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-phenyl-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and a ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction conditions often include refluxing the mixture in ethanol or methanol to facilitate the formation of the chalcone.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-3-phenyl-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the chalcone to its corresponding alcohol or alkane derivatives.
Substitution: The phenyl and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction could produce alcohols or alkanes.
Scientific Research Applications
(E)-3-phenyl-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one has several scientific research applications:
Chemistry: It is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: The compound’s biological activities, such as antimicrobial and anticancer properties, are of significant interest.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one: This compound also features a thiophene ring and has been studied for its strong tyrosinase inhibitory activity.
(E)-1-(Furan-2-yl)-(substituted phenyl)prop-2-en-1-one: Similar in structure but with a furan ring instead of a thiophene ring.
Uniqueness
(E)-3-phenyl-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one is unique due to the presence of the thiazepane ring, which is less common in chalcone derivatives. This structural feature may contribute to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
(E)-3-phenyl-1-(7-thiophen-2-yl-1,4-thiazepan-4-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NOS2/c20-18(9-8-15-5-2-1-3-6-15)19-11-10-17(22-14-12-19)16-7-4-13-21-16/h1-9,13,17H,10-12,14H2/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTDASZZRFBLQKQ-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)C(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCSC1C2=CC=CS2)C(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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